molecular formula C7H3ClF4 B1371426 2-Chloro-4-fluorobenzotrifluoride CAS No. 94444-58-3

2-Chloro-4-fluorobenzotrifluoride

Cat. No. B1371426
CAS RN: 94444-58-3
M. Wt: 198.54 g/mol
InChI Key: UHHZGIHGBLCIJM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzotrifluoride, also known as 2-Chloro-alpha,alpha,alpha,4-tetrafluorotoluene, is a chemical compound with the molecular weight of 198.55 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-fluoro-1-(trifluoromethyl)benzene . The InChI code is 1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H .


Physical And Chemical Properties Analysis

This compound has a boiling point of -42 degrees Celsius and a density of 2.90 . It is recommended to be stored at 2-8 degrees Celsius . .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

2-Chloro-4-fluorobenzotrifluoride has been studied for its intermolecular interactions in molecular crystals. Hathwar and Row (2011) investigated the charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid using high-resolution X-ray diffraction data. They found attractive intermolecular Cl···F interactions, indicating potential applications in understanding molecular interactions in crystal engineering and design (Hathwar & Row, 2011).

Electrochemical Fluorination

The compound has been employed in the electrochemical fluorination of chlorobenzene. Momota et al. (1995) reported the formation of various fluorinated products through this process, highlighting its utility in chemical synthesis and the development of new fluorinated compounds (Momota et al., 1995).

NMR Spectroscopy Studies

In the field of NMR spectroscopy, 2-Chloro-4-fluorobenzotrifluoride has been analyzed for spin-spin coupling constants. Schaefer et al. (1979) conducted a complete analysis of the 1H and 19F NMR spectra of various difluorobenzotrifluoride derivatives, providing insights into the coupling mechanisms and structural analysis of fluorinated compounds (Schaefer et al., 1979).

Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) demonstrated the use of 2-chloro-4-fluorobenzotrifluoride derivatives in the synthesis of various nitrogenous heterocycles, which are important in drug discovery. This research highlights the compound's role as a building block in organic synthesis, particularly in the formation of complex molecular structures (Křupková et al., 2013).

Application in Luminescent and Structural Properties

Monteiro et al. (2015) explored the impact of halogenated derivatives of 2-Chloro-4-fluorobenzotrifluoride on the luminescent and structural properties of lanthanide complexes. Their research contributes to understanding the effects of halogens on physical chemistry and luminescence, which can be crucial in materials science (Monteiro et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631413
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzotrifluoride

CAS RN

94444-58-3
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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